molecular formula C8H8Cl2O B14713229 1,5-Dichloro-2-methoxy-3-methylbenzene CAS No. 13334-73-1

1,5-Dichloro-2-methoxy-3-methylbenzene

Cat. No.: B14713229
CAS No.: 13334-73-1
M. Wt: 191.05 g/mol
InChI Key: RVWKDYUWMPCPDS-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methoxy group, and one methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2-methoxy-3-methylbenzene (anisole) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methoxy and methyl groups can be oxidized under specific conditions to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding simpler benzene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under high pressure.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include dechlorinated benzene derivatives.

Scientific Research Applications

1,5-Dichloro-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. This interaction can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-5-methylbenzene
  • 2,4-Dichloro-6-methylphenol
  • 3,5-Dichlorotoluene

Uniqueness

1,5-Dichloro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both chlorine and methoxy groups on the benzene ring allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,5-dichloro-2-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKDYUWMPCPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344921
Record name 1,5-Dichloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13334-73-1
Record name 1,5-Dichloro-2-methoxy-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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